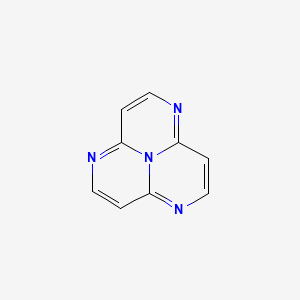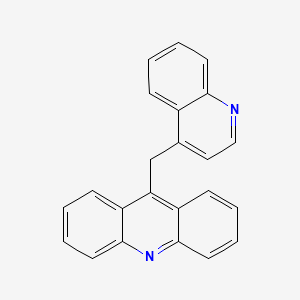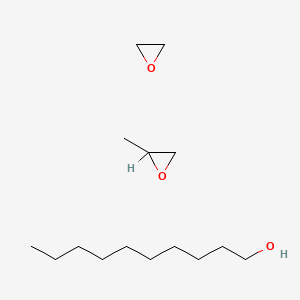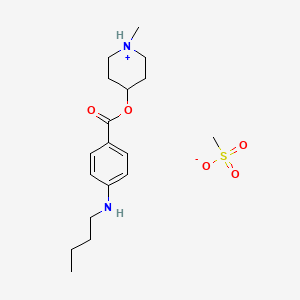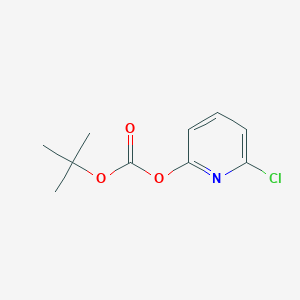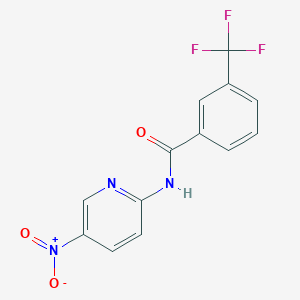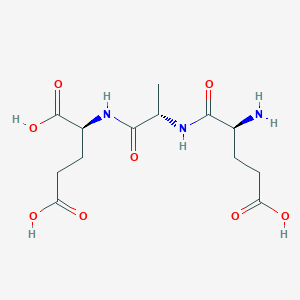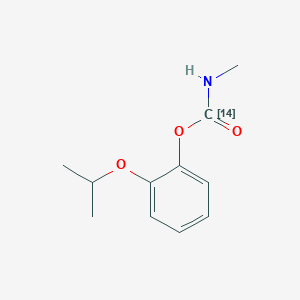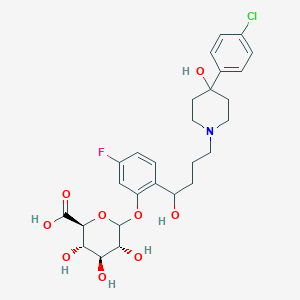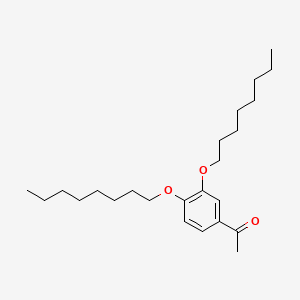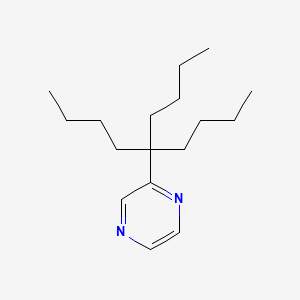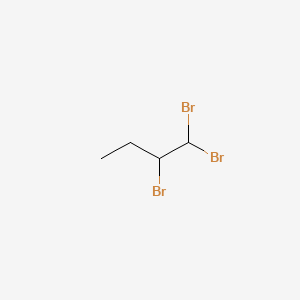
1,3-Dioxa-9-azaspiro(5.5)undecane, 9-(3-(p-fluorobenzoyl)propyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dioxa-9-azaspiro(5.5)undecane, 9-(3-(p-fluorobenzoyl)propyl)-, hydrochloride is a complex organic compound known for its unique spirocyclic structure. This compound features a spiro linkage between a dioxane ring and an azaspiro ring, with a p-fluorobenzoyl propyl group attached. The hydrochloride form indicates that it is a salt, which often enhances its solubility and stability in various solvents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxa-9-azaspiro(5.5)undecane, 9-(3-(p-fluorobenzoyl)propyl)-, hydrochloride typically involves multiple steps:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable dioxane derivative with an azaspiro precursor under acidic or basic conditions.
Introduction of the p-Fluorobenzoyl Propyl Group: The next step involves the introduction of the p-fluorobenzoyl propyl group. This can be done through a Friedel-Crafts acylation reaction, where the spirocyclic core is reacted with p-fluorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Hydrochloride Salt: Finally, the compound is converted into its hydrochloride salt by reacting it with hydrochloric acid. This step enhances the compound’s solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dioxa-9-azaspiro(5.5)undecane, 9-(3-(p-fluorobenzoyl)propyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the p-fluorobenzoyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted spirocyclic compounds.
Aplicaciones Científicas De Investigación
1,3-Dioxa-9-azaspiro(5.5)undecane, 9-(3-(p-fluorobenzoyl)propyl)-, hydrochloride has various scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,3-Dioxa-9-azaspiro(5.5)undecane, 9-(3-(p-fluorobenzoyl)propyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The p-fluorobenzoyl group can interact with enzymes and receptors, modulating their activity. The spirocyclic structure may enhance the compound’s binding affinity and specificity towards its targets. Additionally, the hydrochloride form can improve the compound’s solubility and bioavailability, facilitating its action in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Dioxa-9-azaspiro(5.5)undecane, 9-(3-(p-chlorobenzoyl)propyl)-, hydrochloride
- 1,3-Dioxa-9-azaspiro(5.5)undecane, 9-(3-(p-methylbenzoyl)propyl)-, hydrochloride
- 1,3-Dioxa-9-azaspiro(5.5)undecane, 9-(3-(p-nitrobenzoyl)propyl)-, hydrochloride
Uniqueness
1,3-Dioxa-9-azaspiro(5.5)undecane, 9-(3-(p-fluorobenzoyl)propyl)-, hydrochloride is unique due to the presence of the p-fluorobenzoyl group, which can impart distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity towards molecular targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
63377-07-1 |
|---|---|
Fórmula molecular |
C18H25ClFNO3 |
Peso molecular |
357.8 g/mol |
Nombre IUPAC |
4-(1,3-dioxa-9-azoniaspiro[5.5]undecan-9-yl)-1-(4-fluorophenyl)butan-1-one;chloride |
InChI |
InChI=1S/C18H24FNO3.ClH/c19-16-5-3-15(4-6-16)17(21)2-1-10-20-11-7-18(8-12-20)9-13-22-14-23-18;/h3-6H,1-2,7-14H2;1H |
Clave InChI |
QEWCPLIKDYFAEY-UHFFFAOYSA-N |
SMILES canónico |
C1C[NH+](CCC12CCOCO2)CCCC(=O)C3=CC=C(C=C3)F.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


